molecular formula C19H19ClN2O4S B13799332 3-[({4-[(Butan-2-yl)oxy]benzoyl}carbamothioyl)amino]-4-chlorobenzoic acid CAS No. 532949-67-0

3-[({4-[(Butan-2-yl)oxy]benzoyl}carbamothioyl)amino]-4-chlorobenzoic acid

Cat. No.: B13799332
CAS No.: 532949-67-0
M. Wt: 406.9 g/mol
InChI Key: OSXUMFGODMCYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[({4-[(Butan-2-yl)oxy]benzoyl}carbamothioyl)amino]-4-chlorobenzoic acid is a benzoic acid derivative featuring a 4-chloro substituent at position 3 of the aromatic ring. The amino group at position 3 is functionalized with a thiourea moiety (carbamothioyl), which is further substituted with a 4-(butan-2-yloxy)benzoyl group.

The target compound likely follows a similar route, using 4-(butan-2-yloxy)benzoyl isothiocyanate as the electrophile.

Properties

CAS No.

532949-67-0

Molecular Formula

C19H19ClN2O4S

Molecular Weight

406.9 g/mol

IUPAC Name

3-[(4-butan-2-yloxybenzoyl)carbamothioylamino]-4-chlorobenzoic acid

InChI

InChI=1S/C19H19ClN2O4S/c1-3-11(2)26-14-7-4-12(5-8-14)17(23)22-19(27)21-16-10-13(18(24)25)6-9-15(16)20/h4-11H,3H2,1-2H3,(H,24,25)(H2,21,22,23,27)

InChI Key

OSXUMFGODMCYRA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amino group is acylated with 4-(1-methylpropoxy)benzoyl chloride to form the corresponding amide.

    Thioxomethylation: The amide is then subjected to thioxomethylation using a suitable thioxomethylating agent.

    Chlorination: Finally, the compound is chlorinated to introduce the chloro substituent on the benzoic acid core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Chloro-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the benzoyl group or the thiourea-carboxylic acid core. Key examples include:

Compound Name Substituent on Benzoyl Group Molecular Formula Molecular Weight (g/mol) Notable Properties/Activity
3-[({4-[(Butan-2-yl)oxy]benzoyl}carbamothioyl)amino]-4-chlorobenzoic acid (Target Compound) Butan-2-yloxy C₁₉H₁₈ClN₃O₄S (inferred) ~427.9 (calculated) High lipophilicity due to branched alkoxy chain
4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoic acid (Compound 6 ) 4-Chloro C₁₅H₁₀ClN₃O₃S 355.8 Insecticidal activity against Spodoptera littura
4-Chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid Naphthalen-2-yl C₁₉H₁₃ClN₂O₃S 384.84 Enhanced π-π stacking potential due to naphthyl group
3-((tert-Butoxycarbonyl)aminomethyl)-4-chlorobenzoic acid tert-Butoxycarbonyl (Boc) C₁₄H₁₈ClNO₄ 307.7 Protected amine for peptide synthesis
Methyl 4-{[(4-chlorobenzoyl)-carbamothioyl]amino}benzoate (Compound 7 ) 4-Chloro (ester derivative) C₁₆H₁₃ClN₂O₃S 348.8 Improved solubility in organic solvents

Physicochemical Properties

  • Solubility : The target compound’s branched alkoxy chain likely reduces aqueous solubility compared to 4-chloro analogs but improves miscibility in lipids.
  • Melting Points : Thiourea derivatives generally exhibit higher melting points (>200°C) due to hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.